molecular formula C16H27NO2 B12614355 tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate CAS No. 874344-29-3

tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate

Cat. No.: B12614355
CAS No.: 874344-29-3
M. Wt: 265.39 g/mol
InChI Key: OXVMCNYQSMHPBB-UHFFFAOYSA-N
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Description

tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl ester group at the 1-position and a heptyl group at the 3-position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the condensation of a heptyl-substituted ketone with an α-aminocarbonyl compound, followed by cyclization to form the pyrrole ring. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps like recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Electrophilic Substitution: The pyrrole ring is highly reactive towards electrophiles due to the electron-donating nature of the nitrogen atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration: Nitric acid and sulfuric acid mixture.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products Formed:

    Halogenated Pyrroles: Products of halogenation reactions.

    Nitro Pyrroles: Products of nitration reactions.

    Oxidized Pyrroles: Products of oxidation reactions, such as pyrrole-2-carboxylic acid.

    Reduced Pyrroles: Products of reduction reactions, such as dihydropyrroles.

Scientific Research Applications

Chemistry: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive compounds. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Pyrrole derivatives are known to interact with biological targets such as enzymes and receptors, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of new materials with desired characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. The specific pathways and targets depend on the biological context and the nature of the substituents on the pyrrole ring.

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate is unique due to the presence of the heptyl group at the 3-position, which imparts distinct hydrophobic properties and influences its reactivity and interactions. In contrast, other similar compounds may have different substituents that alter their chemical behavior and applications. For example, tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate contains a formyl group, making it more reactive towards nucleophiles and suitable for different synthetic applications.

Properties

CAS No.

874344-29-3

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

tert-butyl 3-heptylpyrrole-1-carboxylate

InChI

InChI=1S/C16H27NO2/c1-5-6-7-8-9-10-14-11-12-17(13-14)15(18)19-16(2,3)4/h11-13H,5-10H2,1-4H3

InChI Key

OXVMCNYQSMHPBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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